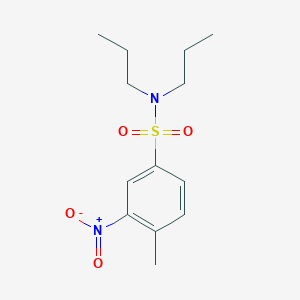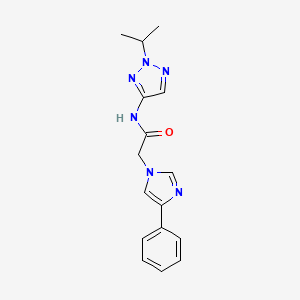
N-(2-isopropyl-2H-1,2,3-triazol-4-yl)-2-(4-phenyl-1H-imidazol-1-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-isopropyl-2H-1,2,3-triazol-4-yl)-2-(4-phenyl-1H-imidazol-1-yl)acetamide, also known as ITA, is a small molecule that has been extensively studied for its potential use in scientific research. ITA is a triazole-based compound that has been shown to have a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.
Mecanismo De Acción
The mechanism of action of N-(2-isopropyl-2H-1,2,3-triazol-4-yl)-2-(4-phenyl-1H-imidazol-1-yl)acetamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. N-(2-isopropyl-2H-1,2,3-triazol-4-yl)-2-(4-phenyl-1H-imidazol-1-yl)acetamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that plays a key role in the inflammatory response. N-(2-isopropyl-2H-1,2,3-triazol-4-yl)-2-(4-phenyl-1H-imidazol-1-yl)acetamide has also been shown to inhibit the activity of certain protein kinases, which are involved in cell signaling pathways that regulate cell growth and survival.
Biochemical and Physiological Effects:
N-(2-isopropyl-2H-1,2,3-triazol-4-yl)-2-(4-phenyl-1H-imidazol-1-yl)acetamide has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α. N-(2-isopropyl-2H-1,2,3-triazol-4-yl)-2-(4-phenyl-1H-imidazol-1-yl)acetamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, N-(2-isopropyl-2H-1,2,3-triazol-4-yl)-2-(4-phenyl-1H-imidazol-1-yl)acetamide has been shown to inhibit the growth of certain bacteria, such as Staphylococcus aureus and Escherichia coli.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2-isopropyl-2H-1,2,3-triazol-4-yl)-2-(4-phenyl-1H-imidazol-1-yl)acetamide has several advantages for lab experiments. It is a small molecule that can easily penetrate cell membranes, making it a potential candidate for drug development. N-(2-isopropyl-2H-1,2,3-triazol-4-yl)-2-(4-phenyl-1H-imidazol-1-yl)acetamide is also relatively easy to synthesize, which makes it a cost-effective compound for research. However, there are also limitations to using N-(2-isopropyl-2H-1,2,3-triazol-4-yl)-2-(4-phenyl-1H-imidazol-1-yl)acetamide in lab experiments. N-(2-isopropyl-2H-1,2,3-triazol-4-yl)-2-(4-phenyl-1H-imidazol-1-yl)acetamide has low solubility in water, which can make it difficult to work with in certain experiments. In addition, N-(2-isopropyl-2H-1,2,3-triazol-4-yl)-2-(4-phenyl-1H-imidazol-1-yl)acetamide has not been extensively studied in vivo, which limits its potential for clinical applications.
Direcciones Futuras
There are several future directions for N-(2-isopropyl-2H-1,2,3-triazol-4-yl)-2-(4-phenyl-1H-imidazol-1-yl)acetamide research. One potential direction is to further investigate the mechanism of action of N-(2-isopropyl-2H-1,2,3-triazol-4-yl)-2-(4-phenyl-1H-imidazol-1-yl)acetamide. Understanding how N-(2-isopropyl-2H-1,2,3-triazol-4-yl)-2-(4-phenyl-1H-imidazol-1-yl)acetamide inhibits certain enzymes and signaling pathways could lead to the development of more targeted therapies for inflammatory diseases and cancer. Another potential direction is to investigate the potential of N-(2-isopropyl-2H-1,2,3-triazol-4-yl)-2-(4-phenyl-1H-imidazol-1-yl)acetamide as a treatment for bacterial infections. Finally, future research could focus on developing more water-soluble derivatives of N-(2-isopropyl-2H-1,2,3-triazol-4-yl)-2-(4-phenyl-1H-imidazol-1-yl)acetamide, which could make it a more versatile compound for lab experiments.
Métodos De Síntesis
N-(2-isopropyl-2H-1,2,3-triazol-4-yl)-2-(4-phenyl-1H-imidazol-1-yl)acetamide can be synthesized via a multistep process that involves the reaction of 2-bromoacetophenone with sodium azide to form 2-azidoacetophenone. The resulting compound is then reacted with 2-isopropyl-2H-1,2,3-triazole in the presence of copper (I) iodide to form the triazole ring. The final step involves the reaction of the triazole compound with 4-phenyl-1H-imidazole-1-yl-acetic acid to form N-(2-isopropyl-2H-1,2,3-triazol-4-yl)-2-(4-phenyl-1H-imidazol-1-yl)acetamide.
Aplicaciones Científicas De Investigación
N-(2-isopropyl-2H-1,2,3-triazol-4-yl)-2-(4-phenyl-1H-imidazol-1-yl)acetamide has been extensively studied for its potential use in scientific research. It has been shown to have anti-inflammatory properties, which make it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. N-(2-isopropyl-2H-1,2,3-triazol-4-yl)-2-(4-phenyl-1H-imidazol-1-yl)acetamide has also been shown to have anticancer properties, making it a potential candidate for cancer therapy. In addition, N-(2-isopropyl-2H-1,2,3-triazol-4-yl)-2-(4-phenyl-1H-imidazol-1-yl)acetamide has been shown to have antimicrobial properties, which make it a potential candidate for the development of new antibiotics.
Propiedades
IUPAC Name |
2-(4-phenylimidazol-1-yl)-N-(2-propan-2-yltriazol-4-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N6O/c1-12(2)22-18-8-15(20-22)19-16(23)10-21-9-14(17-11-21)13-6-4-3-5-7-13/h3-9,11-12H,10H2,1-2H3,(H,19,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPMLVGWDNNLBHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1N=CC(=N1)NC(=O)CN2C=C(N=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

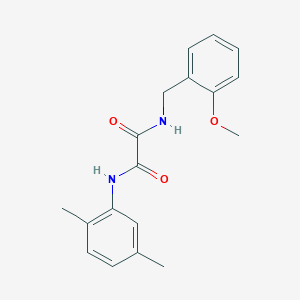
![5-[3-chloro-5-methoxy-4-(2-phenoxyethoxy)benzylidene]-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5196317.png)
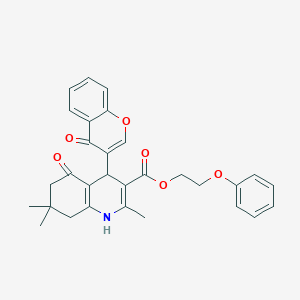
![N-{5-[5-chloro-2-(trifluoromethyl)benzyl]-1,3-thiazol-2-yl}acetamide](/img/structure/B5196333.png)

![N~1~-[4-chloro-3-(trifluoromethyl)phenyl]-N~2~-(2-methoxy-5-nitrophenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5196344.png)

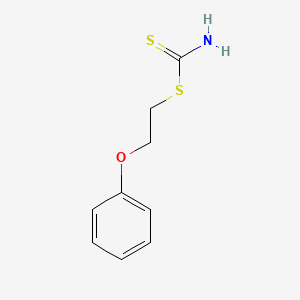
![4,4,6,6-tetramethyl-3a,4,6,7-tetrahydro-2H-imidazo[4,5-c]pyridine-3,5-diol 1-oxide](/img/structure/B5196369.png)
![N-[2-(4-chlorophenyl)-1-(1-piperazinylcarbonyl)vinyl]acetamide](/img/structure/B5196382.png)
![N~1~-[2-(tert-butylthio)ethyl]-N~2~-(2-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5196383.png)
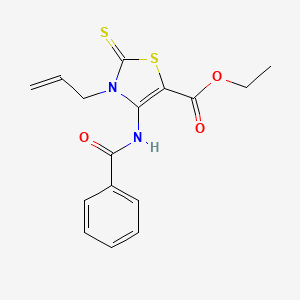
![N-1-adamantyl-N'-[1-(3-isopropenylphenyl)-1-methylethyl]urea](/img/structure/B5196409.png)
